

# IACS-010759: A Technical Guide to a Selective OXPHOS Inhibitor

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## Compound of Interest

Compound Name: IACS-010759

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**IACS-010759** is a potent, selective, and orally bioavailable small-molecule inhibitor of the mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] Developed to exploit the metabolic vulnerability of cancers highly dependent on oxidative phosphorylation (OXPHOS), **IACS-010759** demonstrated robust antitumor activity in numerous preclinical models of hematologic malignancies and solid tumors.[4][5] Its mechanism centers on the disruption of cellular energy production and key biosynthetic pathways essential for rapidly proliferating cancer cells.[4][6]

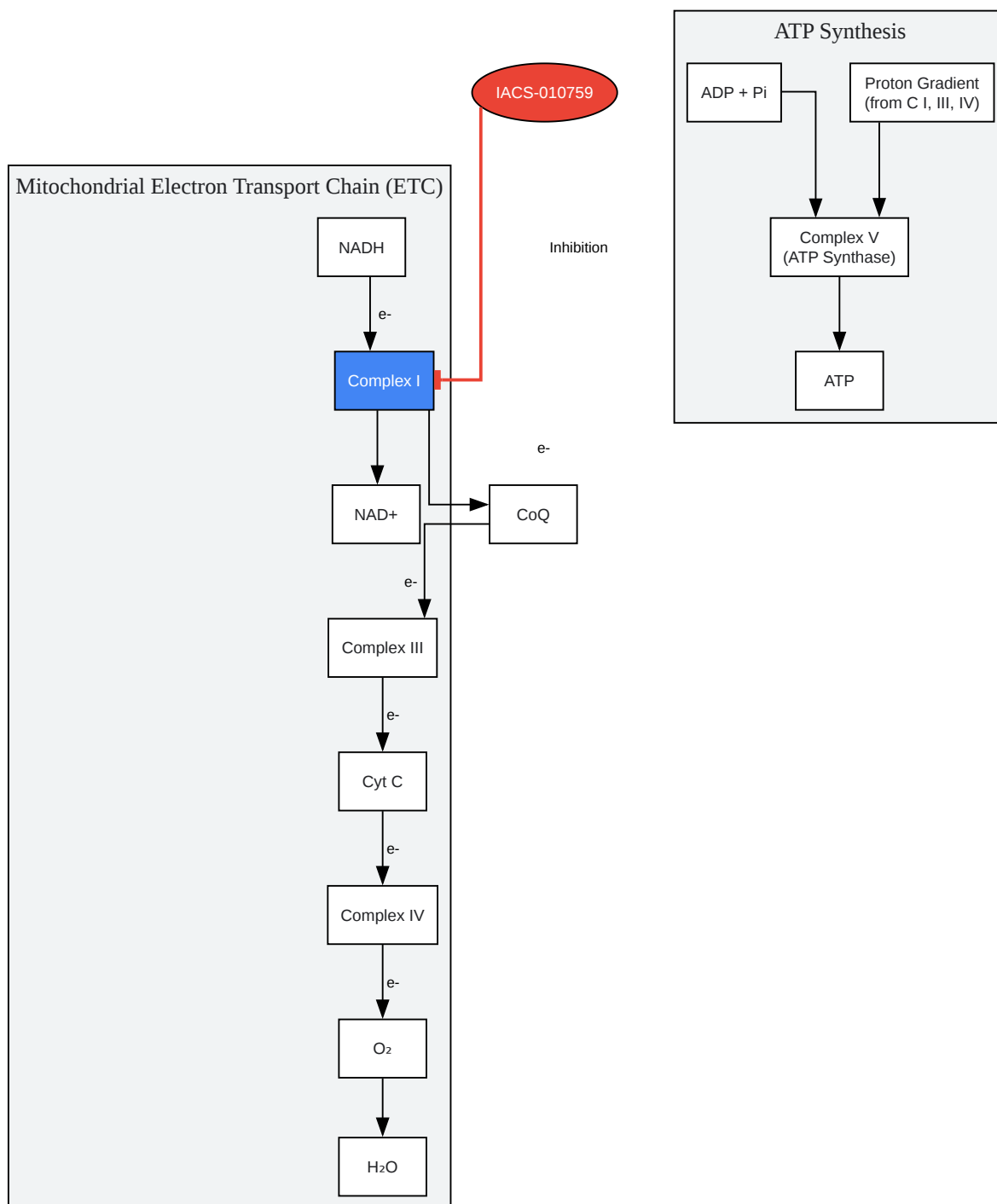
Despite promising preclinical data, clinical development was halted during Phase I trials due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily peripheral neuropathy and lactic acidosis.[6][7] This guide provides a comprehensive technical overview of **IACS-010759**, summarizing its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key findings from its clinical evaluation. The lessons learned from **IACS-010759** offer critical insights for the future development of OXPHOS-targeting therapies in oncology.

## Core Mechanism of Action

**IACS-010759** exerts its therapeutic effect by specifically targeting and inhibiting Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1][8]

- **Molecular Target:** **IACS-010759** binds to the ND1 subunit of Complex I, at the entrance to the quinone binding channel, thereby blocking the transfer of electrons from NADH to ubiquinone.[\[6\]](#)[\[9\]](#) This inhibition is distinct from that of classic Complex I inhibitors like rotenone.[\[9\]](#)[\[10\]](#)
- **Metabolic Consequences:** The inhibition of Complex I effectively shuts down the electron transport chain, leading to a sharp decrease in oxidative phosphorylation. This results in:
  - **Depletion of Cellular Energy:** A significant reduction in ATP synthesis.[\[1\]](#)
  - **Impaired Biosynthesis:** A decrease in the production of aspartate, a crucial precursor for nucleotide and amino acid synthesis.[\[4\]](#)[\[6\]](#)
  - **Redox Imbalance:** An accumulation of NADH and an increase in mitochondrial reactive oxygen species (ROS).[\[11\]](#)

This multi-pronged disruption of cellular metabolism selectively induces apoptosis and inhibits proliferation in cancer cells that are heavily reliant on OXPHOS for survival.[\[3\]](#)[\[4\]](#)



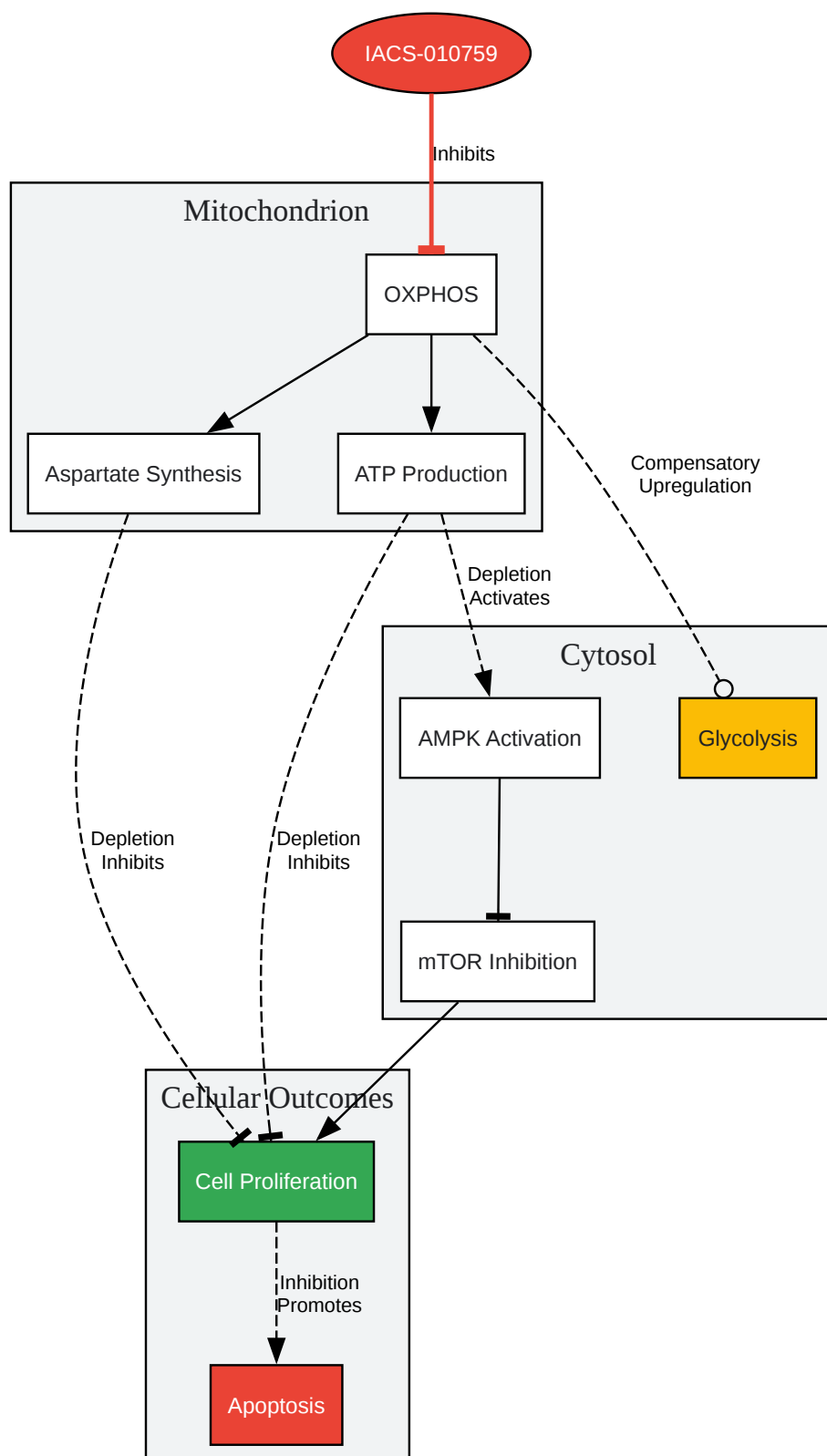
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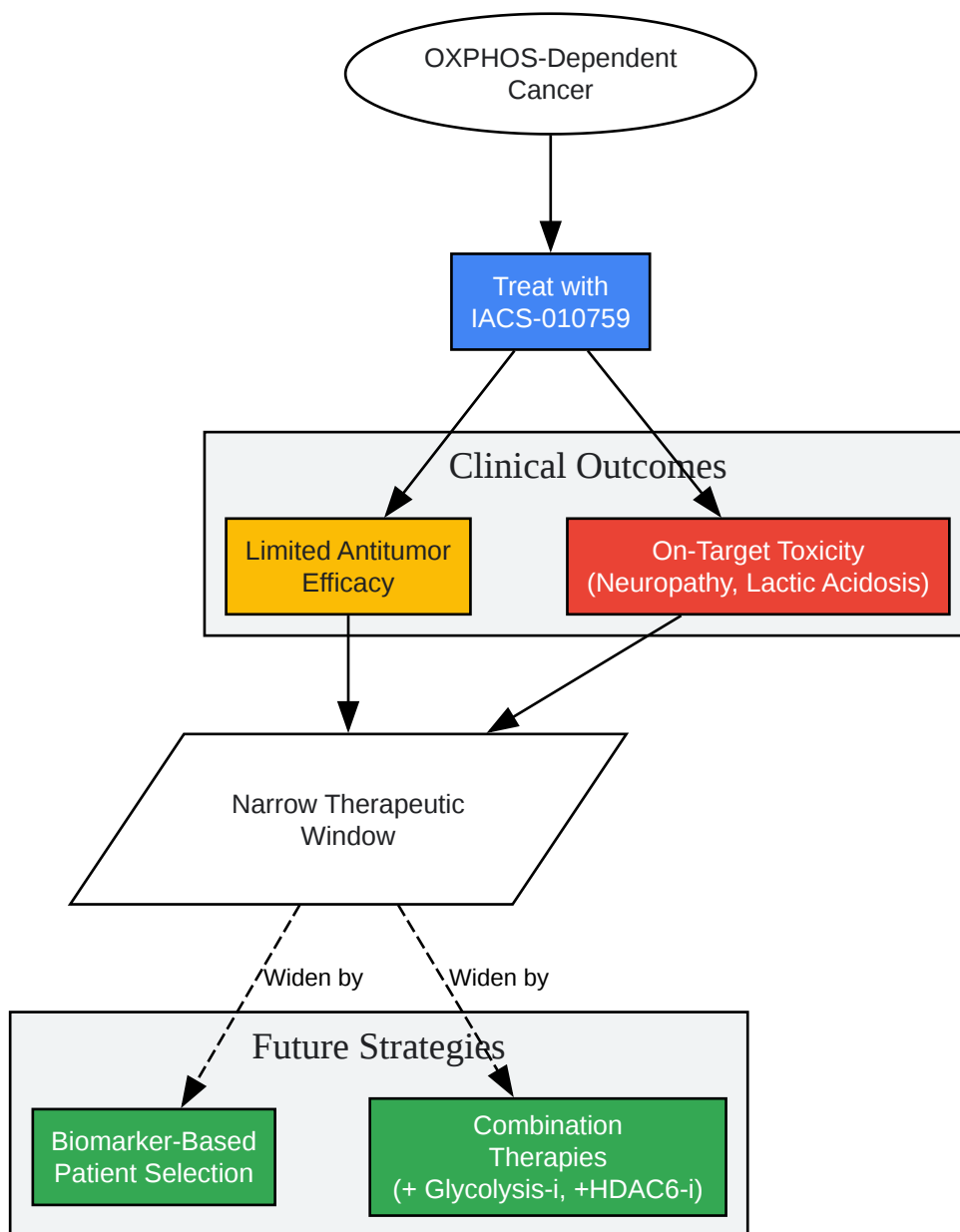
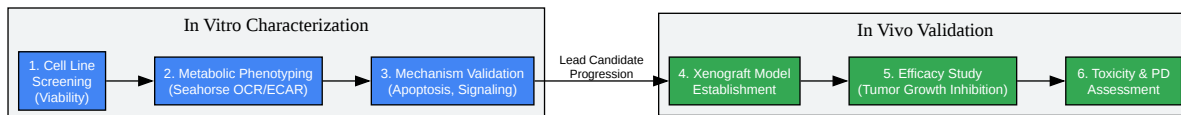
**Caption:** Mechanism of **IACS-010759** Action on the ETC.

## Cellular Effects and Metabolic Reprogramming

The inhibition of OXPHOS by **IACS-010759** triggers a cascade of cellular responses, most notably a compensatory metabolic shift toward glycolysis.

- **Inhibition of Oxygen Consumption:** Treatment with **IACS-010759** leads to a potent, dose-dependent decrease in the oxygen consumption rate (OCR) in sensitive cells.[\[1\]](#)[\[12\]](#)
- **Upregulation of Glycolysis:** To compensate for the loss of ATP from OXPHOS, cancer cells upregulate glycolysis, a phenomenon known as the "Pasteur effect".[\[4\]](#) This is observed as an increase in the extracellular acidification rate (ECAR).[\[1\]](#)[\[12\]](#) This metabolic plasticity is a key mechanism of resistance to **IACS-010759**.
- **Induction of Apoptosis and Cytostasis:** In OXPHOS-dependent cancer cells, the energetic and biosynthetic crisis induced by **IACS-010759** leads to the activation of apoptotic pathways.[\[4\]](#) In some cell types, such as chronic lymphocytic leukemia (CLL), the drug is primarily cytostatic, causing minimal cell death as a monotherapy due to the robust glycolytic escape mechanism.[\[1\]](#)[\[13\]](#)
- **Signaling Pathway Modulation:** In sensitive acute myeloid leukemia (AML) cells, **IACS-010759** induces the activation of AMPK, a key cellular energy sensor, which in turn leads to the suppression of the mTOR signaling pathway, further contributing to cell growth inhibition.[\[2\]](#)





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